![molecular formula C10H5ClF3N B582341 8-Chloro-6-(trifluoromethyl)quinoline CAS No. 1215206-39-5](/img/structure/B582341.png)
8-Chloro-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with suitable reagents to form the quinoline ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and boron reagents under mild conditions
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the chloro or trifluoromethyl groups .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 6-Trifluoromethyl-5,6,8-trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Comparison: 8-Chloro-6-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and potency in various applications .
Biological Activity
8-Chloro-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its unique structural features, including the presence of a chlorine atom and a trifluoromethyl group, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound derivatives. Research indicates that these compounds exhibit significant activity against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine. The mechanism involves inhibition of the cytochrome bc1 complex in the parasite, leading to disrupted electron transport and energy metabolism.
Key Findings:
- IC50 Values : The IC50 values for these derivatives ranged from 1.2 nM to approximately 30 nM against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum .
- Cross-resistance : Some derivatives showed modest to significant cross-resistance against atovaquone-resistant strains, indicating a shared target within the parasite's metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
Case Study:
- Zebrafish Model : In a zebrafish embryo model, quinoline-derived trifluoromethyl alcohols were found to be potent growth inhibitors, showcasing significant cytotoxicity at specific concentrations .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some derivatives exhibit potent biological activity, they also pose risks of toxicity at higher concentrations. For instance, specific compounds were evaluated for their effects on HepG2 and HeLa cell lines, showing no cytotoxic action at concentrations up to 100 µg/mL .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Interaction : Some studies suggest that quinoline derivatives may interact with DNA, affecting replication and transcription processes .
- Apoptosis Induction : Evidence shows that these compounds can trigger apoptosis through mitochondrial pathways, enhancing cell death in cancerous cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
Compound Name | Biological Activity | IC50 (nM) | Notes |
---|---|---|---|
This compound | Antimalarial, Anticancer | 1.2 - 30 | Effective against resistant P. falciparum strains |
2-Trifluoromethylquinoline | Antimalarial | ~50 | Less effective than its chlorinated counterpart |
Quinoline | General cytotoxicity | ~100 | Broad-spectrum but less potent than derivatives |
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHIFSGFFYQHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681969 |
Source
|
Record name | 8-Chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-39-5 |
Source
|
Record name | 8-Chloro-6-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.